molecular formula C9H18O4 B8738345 Ethyl 2-((5-hydroxypentyl)oxy)acetate CAS No. 106555-77-5

Ethyl 2-((5-hydroxypentyl)oxy)acetate

Cat. No.: B8738345
CAS No.: 106555-77-5
M. Wt: 190.24 g/mol
InChI Key: QUTYILATCYAWNL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-hydroxypentyl)oxy)acetate is an ester derivative featuring a hydroxypentyl ether substituent at the α-position of the acetate group. Its molecular formula is C₉H₁₈O₅, with a molecular weight of 218.24 g/mol. The compound combines a flexible 5-hydroxypentyl chain with an ethyl ester group, making it a versatile intermediate in organic synthesis. The hydroxyl group at the terminal position of the pentyl chain enhances hydrophilicity, enabling applications in pharmaceutical and agrochemical industries where solubility modulation is critical.

Structurally, the compound comprises:

  • Ethyl ester backbone: Provides stability and facilitates ester hydrolysis under acidic/basic conditions.
  • Ether-linked hydroxypentyl chain: Introduces hydrogen-bonding capacity and flexibility, distinguishing it from rigid aromatic analogs.

Properties

CAS No.

106555-77-5

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-(5-hydroxypentoxy)acetate

InChI

InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3

InChI Key

QUTYILATCYAWNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related ethyl acetate derivatives to highlight differences in reactivity, physical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications Reference
Ethyl 2-((5-hydroxypentyl)oxy)acetate C₉H₁₈O₅ 218.24 Ester, ether, primary alcohol Hydrophilic intermediate; drug synthesis
Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate C₁₃H₁₂O₅ 260.24 Ester, coumarin (aromatic lactone) Fluorescent properties; anticoagulant research
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate C₁₂H₁₂N₂O₃ 232.24 Ester, oxadiazole (heterocycle) Antimicrobial agents; agrochemicals
Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate C₁₅H₁₄O₄ 258.27 Ester, naphthalene, aldehyde High crystallinity (mp 176–177°C)
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate C₈H₁₀N₂O₃ 182.18 Ester, pyrimidine, hydroxyl Nucleotide analog synthesis

Key Observations:

Molecular Weight and Polarity :

  • This compound has intermediate molecular weight, balancing flexibility and polarity. Its hydroxypentyl chain enhances water solubility compared to aromatic analogs like the naphthalene derivative (C₁₅H₁₄O₄), which is highly crystalline .
  • Heterocyclic derivatives (e.g., oxadiazole, pyrimidine) exhibit lower solubility due to planar, rigid structures but offer diverse reactivity for drug design .

Synthetic Routes: The target compound can be synthesized via nucleophilic substitution between 5-hydroxypentanol and ethyl 2-chloroacetate, analogous to methods in . Coumarin and oxadiazole derivatives require multi-step syntheses involving cyclization or heterocycle formation .

Thermal Properties :

  • Aromatic derivatives (e.g., naphthalene, coumarin) exhibit higher melting points (>150°C) due to π-π stacking , whereas the hydroxypentyl analog likely has a lower melting point owing to its flexible chain.

Applications: Hydroxypentyl derivative: Potential solubilizing agent or pro-drug intermediate due to its hydroxyl group, which can be further functionalized . Coumarin analogs: Used in fluorescent dyes and anticoagulants (e.g., warfarin analogs) . Oxadiazole derivatives: Explored for antimicrobial and anti-inflammatory activity .

Research Findings and Data

Reactivity and Stability

  • Hydrolysis : The ester group in this compound is susceptible to hydrolysis under acidic/basic conditions, yielding 2-((5-hydroxypentyl)oxy)acetic acid. This reactivity is shared with other esters (e.g., ) but contrasts with stable heterocycles like oxadiazoles .
  • Oxidation : The primary alcohol in the hydroxypentyl chain can be oxidized to a carboxylic acid, enabling further derivatization.

Solubility and Partitioning

  • LogP : Estimated LogP ~1.2 (moderately lipophilic), lower than aromatic analogs (e.g., C₁₅H₁₄O₄, LogP ~3.5) due to the hydroxyl group.

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